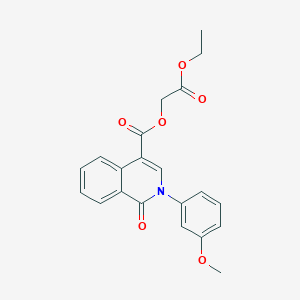

2-Ethoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

This compound is an isoquinoline derivative featuring a 3-methoxyphenyl substituent at position 2 and an ethoxy-oxoethyl ester at position 2.

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-3-27-19(23)13-28-21(25)18-12-22(14-7-6-8-15(11-14)26-2)20(24)17-10-5-4-9-16(17)18/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUODSMTVBJHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-2-oxoethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activity Overview

Research has indicated that compounds within the isoquinoline class exhibit diverse biological activities. The specific compound has been investigated for its effects on various biological targets.

Anticancer Activity

Studies have demonstrated that isoquinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating the antiproliferative activity of related compounds reported promising results against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. The mechanism of action was linked to the inhibition of topoisomerase I activity, which is critical for DNA replication and repair .

Antimicrobial Properties

Isoquinoline derivatives have also been explored for their antimicrobial properties. A study highlighted that certain derivatives demonstrated effective inhibition against bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways. Research indicates that isoquinoline derivatives can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as topoisomerases.

- Receptor Interaction : It may bind to receptors involved in signaling pathways that regulate cell proliferation and inflammation.

Case Study 1: Antiproliferative Activity

A study conducted on a library of isoquinoline derivatives, including compounds similar to this compound, found significant cytotoxicity against human tumor cell lines. The results indicated that structural modifications could enhance potency against specific cancer types .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of various isoquinoline derivatives was assessed. The results showed that specific substitutions on the isoquinoline core could lead to increased activity against both Gram-positive and Gram-negative bacteria, supporting further exploration into their use as antimicrobial agents .

Data Summary

| Biological Activity | Target Cell Lines | Mechanism |

|---|---|---|

| Anticancer | HCT-116, HeLa | Topoisomerase I inhibition |

| Antimicrobial | Various Bacterial Strains | Enzyme inhibition |

| Anti-inflammatory | Cytokine Regulation | Cytokine modulation |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and the ester group. These modifications impact molecular weight, solubility, and reactivity.

*Calculated based on molecular formula.

Key Observations :

Spectroscopic and Electronic Properties

- NMR Shifts : Ethyl esters with 2-ethoxy-2-oxoethoxy substituents exhibit distinct ¹H-NMR peaks at δ 1.2–1.4 ppm (ethoxy CH₃) and δ 4.2–4.4 ppm (ester CH₂), correlating with electron-withdrawing effects of the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.